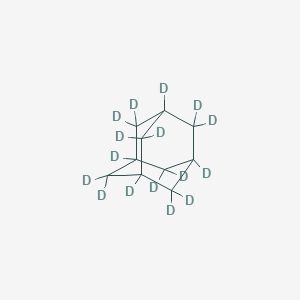

Adamantane-d16

Übersicht

Beschreibung

Cleomiscosin A is a natural coumarinolignan primarily found in the plant Cleome viscosa. It is a yellow crystalline compound with a bitter taste and notable medicinal properties. The chemical structure of Cleomiscosin A is characterized by a hydroxycoumarin framework, making it a member of the coumarin family. This compound has garnered attention due to its anti-inflammatory, antioxidant, and hepatoprotective activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cleomiscosin A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from Cleome viscosa. The process includes drying and pulverizing the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified to obtain Cleomiscosin A .

Industrial Production Methods: On an industrial scale, Cleomiscosin A is produced using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). This method ensures high purity and yield of the compound. The process involves the separation of Cleomiscosin A from other coumarinolignans present in the plant extract .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cleomiscosin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Cleomiscosin A kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien wie Natriummethoxid oder Kaliumhydroxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Cumarinlignane. Diese Produkte behalten oft die Kerncumarinstruktur bei, weisen aber unterschiedliche funktionelle Gruppen auf .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Adamantane-d16 is utilized in drug development and biomedical research due to its structural characteristics and ability to serve as a stable isotope label. This allows for enhanced tracking of molecular pathways and interactions within biological systems.

- Antiviral Research : Adamantane derivatives have been studied for their antiviral properties, particularly against viruses like influenza. The incorporation of deuterium helps in understanding the metabolic pathways of these compounds within the body, which can lead to improved antiviral agents .

- Drug Design : The stability of this compound makes it a useful scaffold in the design of new pharmaceuticals. Its rigid structure can enhance the binding affinity of drug candidates to their targets, improving efficacy .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound in various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : The use of deuterated compounds like this compound in NMR spectroscopy allows for clearer spectral data by reducing background noise from hydrogen signals. This is particularly useful in studying complex molecular interactions and conformations .

- Mass Spectrometry : The isotopic labeling provided by this compound aids in mass spectrometry applications, enabling precise quantification and identification of compounds in mixtures. It helps in distinguishing between isotopologues and enhances the accuracy of analytical results .

Material Science

The unique structure of this compound contributes to its applications in material science:

- Polymer Chemistry : Adamantane derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability. The rigid structure of adamantane provides reinforcement at the molecular level, leading to improved performance characteristics in various applications .

- Nanotechnology : Research has explored the use of this compound in the development of nanomaterials and drug delivery systems. Its ability to form stable complexes with other molecules makes it suitable for creating nanoscale carriers that can deliver therapeutic agents effectively .

Case Studies

Here are some documented case studies showcasing the applications of this compound:

Wirkmechanismus

Cleomiscosin A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the secretion of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6.

Antioxidant Activity: Cleomiscosin A scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.

Hepatoprotective Activity: The compound protects liver cells by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Cleomiscosin A ist Teil einer Familie von Cumarinlignanen, darunter Cleomiscosin B und Cleomiscosin C. Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten:

Cleomiscosin B: Ähnlich wie Cleomiscosin A, aber mit unterschiedlichen Hydroxyl- und Methoxysubstitutionen.

Cleomiscosin C: Enthält zusätzliche Methoxygruppen, die seine antioxidative Aktivität im Vergleich zu Cleomiscosin A verstärken.

Einzigartigkeit: Cleomiscosin A ist einzigartig aufgrund seines ausgewogenen Profils an entzündungshemmenden, antioxidativen und leberschützenden Aktivitäten. Seine Fähigkeit, mehrere Signalwege zu modulieren, und seine Wirksamkeit in verschiedenen biologischen Modellen machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen .

Biologische Aktivität

Adamantane-d16, a deuterated derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound retains the characteristic cage-like structure of adamantane, which is known for its lipophilicity and ability to enhance the pharmacokinetic profiles of drug candidates. The introduction of deuterium (D) into the adamantane structure can influence its metabolic stability and interaction with biological systems. The chemical formula for this compound is , where the hydrogen atoms are replaced by deuterium isotopes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Membrane Interaction : Adamantane derivatives can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is critical for drug delivery systems, as it facilitates the transport of therapeutic agents across cellular membranes .

- Ion Channel Modulation : Adamantane compounds have been shown to block ion channels, particularly in viral proteins like the M2 protein of influenza viruses. This action disrupts viral replication and has led to the development of antiviral drugs .

- Antimicrobial Activity : Recent studies have indicated that adamantane derivatives exhibit antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from adamantane were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity .

Case Studies

- Antiviral Activity : Adamantane derivatives, including amantadine and rimantadine, have been extensively studied for their effectiveness against influenza A viruses. These compounds inhibit the M2 ion channel, preventing viral uncoating and replication .

- Antimicrobial Studies : A study reported that certain adamantane derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Candida albicans .

- Cytotoxicity Assessment : In vitro studies using cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) showed that adamantane derivatives did not significantly affect cell proliferation within tested concentrations, indicating a favorable safety profile for potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Target Organism/Process | Minimum Inhibitory Concentration (MIC) | Effect on Cell Lines |

|---|---|---|---|

| Antiviral | Influenza A virus | N/A | N/A |

| Antibacterial | S. epidermidis | 62.5 - 1000 µg/mL | No significant cytotoxicity |

| Antifungal | C. albicans | 62.5 - 1000 µg/mL | No significant cytotoxicity |

Eigenschaften

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.